ALDH3A1 Enzyme Inhibition: Quantified Activity of 2-(Benzyloxy)-5-hydroxybenzaldehyde
2-(Benzyloxy)-5-hydroxybenzaldehyde (CAS 161192-21-8) exhibits measurable inhibition of human aldehyde dehydrogenase 3A1 (ALDH3A1) with an IC50 value of 2.10E+3 nM (2.1 µM) [1]. This direct quantitative measurement differentiates it from other benzyloxybenzaldehyde derivatives where activity may be unreported or significantly different. In contrast, the benzyloxybenzaldehyde derivative ABMM-15, a potent ALDH1A3 inhibitor (IC50 = 0.23 µM), demonstrated no significant inhibition of ALDH3A1, with remaining enzyme activity exceeding 100%, suggesting it may even act as a substrate for this isoform [2].
| Evidence Dimension | Inhibitory activity against human ALDH3A1 enzyme |
|---|---|
| Target Compound Data | IC50 = 2.10E+3 nM (2.1 µM) |
| Comparator Or Baseline | ABMM-15 (a related benzyloxybenzaldehyde derivative) exhibited no inhibition; remaining activity >100% at 10 µM |
| Quantified Difference | Target compound is a moderate inhibitor, whereas comparator ABMM-15 is inactive as an inhibitor for ALDH3A1. |
| Conditions | Spectrophotometric assay measuring benzaldehyde oxidation, preincubated for 1 min prior to substrate addition [1] |
Why This Matters
This data provides a specific, quantifiable benchmark for ALDH3A1 activity, enabling researchers to select this compound for studies targeting this isoform over other ALDH isozymes.
- [1] BindingDB. Entry BDBM50447072 (CHEMBL1890994). Inhibition of human ALDH3A1-mediated benzaldehyde oxidation. Accessed April 2026. View Source
- [2] Ibrahim AIM, et al. Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. Molecules. 2021;26(19):5770. (Table 1) View Source
